molecular formula C13H16N2O B12898387 2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one CAS No. 919093-61-1

2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one

Cat. No.: B12898387
CAS No.: 919093-61-1
M. Wt: 216.28 g/mol
InChI Key: NQJMGWOSRBETGG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core with a cyclohexyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine, the cyclization can be achieved using reagents such as potassium tert-butoxide in boiling tert-butanol .

Industrial Production Methods

While specific industrial production methods for 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological interactions. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

CAS No.

919093-61-1

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C13H16N2O/c16-13-12-8-14-7-6-10(12)9-15(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2

InChI Key

NQJMGWOSRBETGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC3=C(C2=O)C=NC=C3

Origin of Product

United States

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